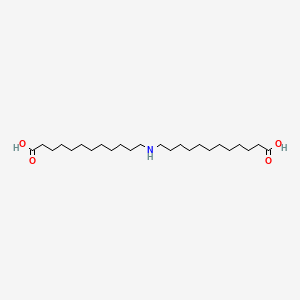
H-Ser(tBu)-OBzl.HCl
Descripción general
Descripción
“H-Ser(tBu)-OBzl.HCl” is a derivative of the amino acid serine . It is used in research and development, particularly in the field of peptide synthesis .
Synthesis Analysis
This compound is often synthesized using solid-phase peptide synthesis . The process involves the use of pre-loaded resin for the synthesis of protected peptide acids containing a C-terminal serine amino-acid residue .Chemical Reactions Analysis
“H-Ser(tBu)-OBzl.HCl” is used in peptide synthesis . The exact chemical reactions it undergoes would depend on the specific synthesis protocol being used.Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.69 and a density of 0.969g/cm3 . It has a boiling point of 283.8ºC at 760mmHg . More specific physical and chemical properties could not be found in the available resources.Aplicaciones Científicas De Investigación
“H-Ser(tBu)-OBzl.HCl” is a type of resin used in peptide synthesis . It’s often used in the field of biochemistry for the production of peptides, which are short chains of amino acids. Here are some more applications:
-
Peptide Synthesis : The resin is used in the synthesis of protected peptide acids containing a C-terminal serine amino acid residue by Fmoc SPPS . The specific methods of application or experimental procedures can vary widely depending on the specific peptide being synthesized.
-
Material Science : The resin can be used in material science research, particularly in the development of new materials with unique properties .
-
Environmental Science : Peptides synthesized using this resin can be used in environmental science research, such as studying the effects of certain peptides on ecosystems or organisms .
-
Food Science : In the field of food science, peptides are often studied for their potential health benefits, such as antioxidant, antimicrobial, or anti-inflammatory properties .
-
Agriculture : Peptides can also be used in agriculture, for example, to develop new pesticides or to study the effects of certain peptides on plant growth .
-
Veterinary Medicine : In veterinary medicine, peptides can be used in the development of new treatments for animals .
-
Biotechnology : In the field of biotechnology, peptides synthesized using this resin can be used in a variety of applications, such as the development of new bio-based products .
Safety And Hazards
Propiedades
IUPAC Name |
benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYYQVAARUYRFU-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ser(tBu)-OBzl.HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)




![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)

